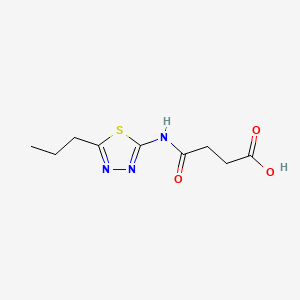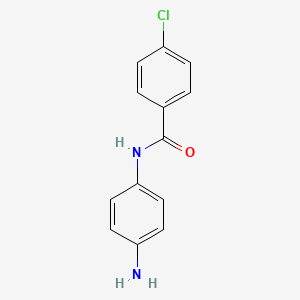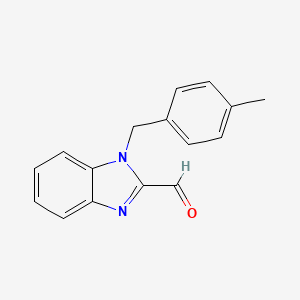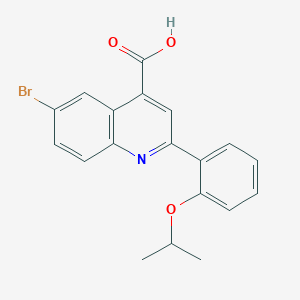
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound of interest due to its structural complexity and potential applications in various fields of chemistry and pharmacology. The compound belongs to the quinoline family, which is known for its broad range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and functional group transformations. For compounds similar to 6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid, methodologies such as the Buchwald–Hartwig amination and intramolecular cyclization reactions are commonly employed. These methods provide access to a wide range of quinoline derivatives with high yields and selectivity (Bonacorso et al., 2018).
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Properties
A study by Parthasaradhi et al. (2015) explored the synthesis of novel quinoline derivatives for potential antimicrobial and antimalarial applications. These compounds, including 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline, demonstrated promising activity against various microorganisms and the malaria parasite P. falciparum.
Synthesis and Structural Analysis
Research led by Ukrainets et al. (2013) and Klásek et al. (2003) focused on the synthesis of quinoline compounds, including bromo-quinoline carboxylic acids. These studies contribute to the understanding of the structural and chemical properties of these compounds, which is essential for their application in various scientific fields.
Photophysical Properties
A study by Padalkar and Sekar (2014) investigated quinoline derivatives for their photophysical behaviors. The study highlighted how these compounds exhibit different emissions and stability under varying conditions, indicating their potential in applications like sensors and fluorescence studies.
Anticancer Potential
A paper by Bhatt et al. (2015) explored amino- and fluoro-substituted quinoline derivatives, including quinoline carboxylic acids, for their potential anticancer activities. The study found significant anticancer activity in some of these compounds, indicating their potential in cancer treatment research.
Antiviral Activities
Research conducted by Wang Dun (2003) explored the antiviral activities of derivatives of 6-bromo-5-hydroxyindole-3-carboxylic acid ethyl ester, a compound structurally related to quinoline carboxylic acids. The study showed promising antiviral effects against human influenza and respiratory syncytial virus.
Propriétés
IUPAC Name |
6-bromo-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOKPTKINORRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359854 |
Source


|
| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
354539-41-6 |
Source


|
| Record name | 6-bromo-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


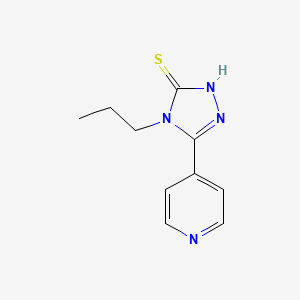
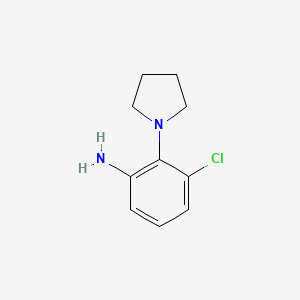

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)
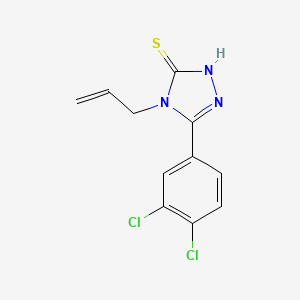
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)
